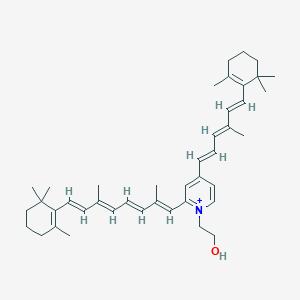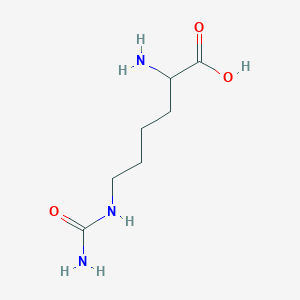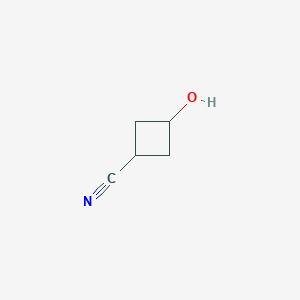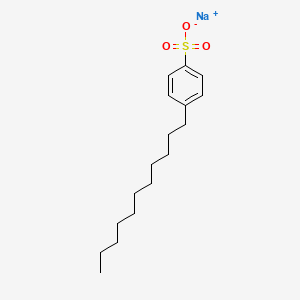
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol likely belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring through a CC or CN bond .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . Density functional theory (DFT) calculations could also be used to determine the optimized molecular crystal structure .Scientific Research Applications
Antimicrobial and Antioxidant Properties
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives have demonstrated significant antimicrobial and antioxidant properties. A study by Yarmohammadi et al. (2020) reported that these compounds exhibit broad-spectrum antimicrobial action and remarkable antioxidant properties, comparable to standard controls like ascorbic acid and α-tocopherol. The study also suggests potential applications in treating diseases like cancer, Parkinson's, inflammation, and diabetes (Yarmohammadi et al., 2020).
Enzyme Inhibition
The compound has shown potential as an inhibitor for enzymes like trans-cinnamate 4-hydroxylase (C4H). A study conducted by Yamada et al. (2004) found that derivatives of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol effectively inhibited C4H from Populus kitakamiensis, which was expressed in yeast. This suggests its potential use in biochemical applications involving enzyme inhibition (Yamada et al., 2004).
Anticancer Potential
The derivatives of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol have been evaluated for anticancer activity. Aboraia et al. (2006) reported that several derivatives displayed high anticancer activity in primary assays and showed broad-spectrum activity against all cancer cell lines in a 60-cell panel assay. This highlights the compound's potential as a lead in anticancer drug development (Aboraia et al., 2006).
Corrosion Inhibition
Research by Ammal et al. (2018) has shown that 1,3,4-oxadiazole derivatives, including 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, can act as effective corrosion inhibitors for mild steel in sulfuric acid. This suggests potential applications in industrial processes and materials science (Ammal et al., 2018).
Spectroscopic Analysis
A study by Romano et al. (2012) focused on the structural and vibrational analysis of 5-phenyl-1,3,4-oxadiazole-2-thiol using infrared spectrum and theoretical calculations. This kind of research aids in understanding the molecular structure and properties, which is essential for designing drugs and materials (Romano et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
The mode of action of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is not yet fully understood. It is believed to interact with its targets, leading to changes at the molecular level. The specifics of these interactions and the resulting changes are still under investigation .
Biochemical Pathways
Current research is focused on understanding the compound’s effects on various biochemical pathways and their downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol are not yet fully characterized. These properties are crucial in determining the compound’s bioavailability. Current research is aimed at understanding these properties to optimize the compound’s therapeutic potential .
Result of Action
Ongoing research aims to elucidate these effects to better understand the compound’s therapeutic potential .
properties
IUPAC Name |
5-(4-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMWJXQWLNRDRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942482 | |
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203268-64-8, 41421-13-0 | |
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203268-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one](/img/no-structure.png)





![[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid](/img/structure/B3415386.png)






